1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one
CAS No.: 881079-34-1
Cat. No.: VC4289452
Molecular Formula: C21H22ClNO4
Molecular Weight: 387.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881079-34-1 |
|---|---|
| Molecular Formula | C21H22ClNO4 |
| Molecular Weight | 387.86 |
| IUPAC Name | 1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indol-2-one |
| Standard InChI | InChI=1S/C21H22ClNO4/c1-13-10-14(2)19-16(11-13)21(26,12-15(3)24)20(25)23(19)8-9-27-18-7-5-4-6-17(18)22/h4-7,10-11,26H,8-9,12H2,1-3H3 |
| Standard InChI Key | QOQIDCPGBLRUID-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=C1)C(C(=O)N2CCOC3=CC=CC=C3Cl)(CC(=O)C)O)C |
Introduction
Pharmacological Applications
Compounds with indolinone cores are often explored for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a chlorophenoxy group could enhance these activities by modifying the compound's interaction with biological targets.
Chemical Synthesis
This compound could serve as a precursor or intermediate in the synthesis of more complex molecules, leveraging its reactive sites for further modification.
Research Findings
While specific research findings on 1-(2-(2-Chlorophenoxy)ethyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one are not available, studies on similar indolinone derivatives suggest potential biological activities. For instance, indolinones are known to inhibit various enzymes and exhibit antioxidant properties.
Data Tables
Given the lack of specific data on this compound, we can create a hypothetical table based on general properties of similar compounds:
| Property | Hypothetical Value | Notes |
|---|---|---|
| Molecular Weight | Estimated around 350-400 g/mol | Based on similar compounds |
| Solubility | Moderate in organic solvents | Typical for hydrophobic compounds |
| Biological Activity | Potential anti-inflammatory or antimicrobial | Based on indolinone core |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume